molecular formula C6H7ClN2O2S B2864039 Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate CAS No. 1211571-26-4

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B2864039
CAS No.: 1211571-26-4
M. Wt: 206.64
InChI Key: YLXKAALCBLVOCL-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chloromethyl and ethyl ester groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate has several applications in scientific research:

Safety and Hazards

While specific safety data for this compound is not available, similar compounds such as Chloromethyl ethyl ether are known to be highly flammable and toxic if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate typically involves the chloromethylation of a thiadiazole precursor. One common method includes the reaction of 1,2,4-thiadiazole-5-carboxylic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts such as zinc iodide can be employed to enhance the reaction rate and selectivity . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted thiadiazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(bromomethyl)-1,2,4-thiadiazole-5-carboxylate
  • Ethyl 3-(iodomethyl)-1,2,4-thiadiazole-5-carboxylate
  • Methyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The chloromethyl group is more reactive than the bromo or iodo analogs, making it suitable for a wider range of chemical transformations. The ethyl ester group offers better solubility and handling properties compared to the methyl ester analog .

Properties

IUPAC Name

ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXKAALCBLVOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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